3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone is a chemical compound with the molecular formula C<sub>7</sub>H<sub>6</sub>ClFO . It falls within the class of aryl ketones and contains both chlorine and fluorine substituents on the phenyl ring. The presence of a thiomethyl group at the 2’ position further modifies its structure.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chlorine and fluorine substituents onto the phenyl ring. While I don’t have specific synthetic procedures for this compound, it’s essential to explore literature sources or consult experts in organic synthesis for detailed methods.
Molecular Structure Analysis
The molecular structure of 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone consists of a central propiophenone core (a ketone group attached to a phenyl ring) with the following features:
- Phenyl Ring : The phenyl ring contains both chlorine (Cl) and fluorine (F) atoms at specific positions.
- Thiomethyl Group : The thiomethyl group (CH<sub>3</sub>S-) is attached to the 2’ carbon of the phenyl ring.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. It may participate in various reactions, such as:
- Substitution Reactions : The chlorine and fluorine atoms can undergo substitution reactions with other nucleophiles.
- Reduction Reactions : The ketone group may be reduced to an alcohol.
- Functional Group Transformations : The thiomethyl group can be modified or replaced.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to understand its solid-state behavior.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different conditions (e.g., temperature, light, air).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A compound structurally similar to 3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone was synthesized using 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, demonstrating the potential for creating diverse molecular structures for various applications (Satheeshkumar et al., 2017).
- Quantum Chemical Studies : Computational calculations and spectroscopic analysis provide insights into the chemical properties and reactivity of similar compounds, which can guide the development of materials with desired characteristics (Satheeshkumar et al., 2017).
Pharmaceutical Research
- Antimicrobial Activity : Derivatives of compounds with similar structural elements have shown promise as antimicrobial agents, suggesting potential applications in medical and pharmaceutical fields (Badiger et al., 2013).
Material Science
- Polymer Synthesis : Compounds with similar structures have been used in the synthesis of novel polymers, indicating the potential of 3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone in developing new materials with unique properties (Banerjee et al., 1999).
Chemistry of Heterocyclic Compounds
- Synthesis of Fluorophenothiazines : Compounds with similar molecular structures have been synthesized for potential applications in the chemistry of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Hamadi et al., 1998).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it’s intended for human use.
- Handling Precautions : Follow safety guidelines when handling this compound.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Research avenues related to 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Industrial Applications : Assess its utility in materials science or other fields.
Please note that the information provided here is based on existing knowledge, and further research is essential to validate and expand upon these insights. For detailed references, consult relevant scientific literature123.
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWAMNIAGOGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644946 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898750-40-8 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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